N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide
Description
N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a triazolopyridazine core linked to a naphthalene sulfonamide group via a phenyl bridge. The compound’s structure combines a [1,2,4]triazolo[4,3-b]pyridazine scaffold—a bicyclic system known for its pharmacological versatility—with a sulfonamide moiety, which is frequently associated with enzyme inhibition (e.g., carbonic anhydrases, kinases) .
Properties
IUPAC Name |
N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N6O2S/c33-35(34,23-11-10-18-5-1-2-6-19(18)16-23)31-22-9-3-7-20(15-22)24-12-13-25-28-29-26(32(25)30-24)21-8-4-14-27-17-21/h1-17,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVMJANPEOZUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CN=CC=C6)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions.
Mode of Action
It is known that similar compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds.
Biological Activity
N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound can be described by the following molecular formula: . It features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has been shown to inhibit:
- Carbonic Anhydrase : This enzyme plays a crucial role in regulating pH and fluid balance in biological systems. Inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
- Cholinesterase : By inhibiting this enzyme, the compound may exhibit neuroprotective effects and potential applications in treating neurodegenerative diseases .
Biological Activity Overview
The compound's biological activities can be summarized as follows:
Case Studies and Research Findings
-
Antitumor Activity :
A study evaluated the cytotoxic effects of related compounds on human breast cancer cell lines (MCF-7). The results indicated that compounds with similar structures exhibited IC50 values ranging from 0.15 to 2.85 µM, suggesting significant antitumor potential . -
Antimicrobial Properties :
Research has highlighted the effectiveness of sulfonamide derivatives against bacterial strains. The presence of the naphthalene sulfonamide moiety enhances the antimicrobial activity, making it a candidate for further drug development . -
Enzyme Inhibition Studies :
Enzyme assays demonstrated that the compound effectively inhibited carbonic anhydrase and cholinesterase, with binding studies revealing specific interactions at active sites that prevent normal enzymatic function .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of sulfonamides, including this compound, may exhibit significant antibacterial and antifungal activities. For instance, similar compounds have shown effectiveness against various strains of bacteria and fungi by inhibiting key metabolic pathways such as folate synthesis through the inhibition of dihydropteroate synthase .
Antimalarial Potential
A study involving a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides demonstrated that compounds with a similar structure to N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide exhibited promising antimalarial activity against Plasmodium falciparum, with some compounds achieving IC50 values in the low micromolar range .
Anti-inflammatory Properties
Research is ongoing to investigate the anti-inflammatory properties of this compound. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Potential in Cancer Therapy
The compound's structural features may allow it to interact with various biological targets involved in cancer progression. Studies are exploring its efficacy in inhibiting tumor growth and metastasis through various mechanisms of action.
Chemical Synthesis and Material Science
Building Block for Synthesis
this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it further to develop new compounds with enhanced biological activities or novel properties .
Applications in Organic Electronics
Due to its aromatic nature and sulfonamide group, this compound could be explored for applications in organic electronics as a potential material for organic semiconductors or as part of conductive polymers. The sulfonamide group can enhance solubility and processability in various organic solvents, making it suitable for electronic applications .
Case Studies
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions driven by its structural features:
2.1 Sulfonamide Functional Group Reactivity
The sulfonamide group participates in nucleophilic substitution or elimination reactions. For example, sulfonamide derivatives can react with leaving groups (e.g., chloro, fluoro) under basic conditions to form new bonds .
2.2 Enzymatic Inhibition
The compound inhibits enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites. This interaction involves hydrogen bonding or π-π stacking with aromatic residues in the enzyme’s active site.
Biological Activity-Related Reactions
The compound’s biological activity is linked to its structural motifs:
3.1 Antimicrobial Activity
The sulfonamide group contributes to antimicrobial properties by disrupting metabolic pathways in pathogens. For example, it may inhibit bacterial enzymes (e.g., dihydropteroate synthase) through competitive binding.
3.2 Enzyme-Targeting Reactions
Interactions with enzymes like cholinesterase involve displacement of water molecules in the active site, leading to reduced enzymatic activity. This mechanism is critical for neurological or inflammatory applications.
| Activity | Target | Mechanism |
|---|---|---|
| Antimicrobial | Dihydropteroate synthase | Competitive inhibition via sulfonamide |
| Anti-inflammatory | Cholinesterase | Active site binding and displacement |
Molecular Data and Structural Analysis
Key molecular characteristics:
-
Molecular Formula : C₂₅H₁₉N₆O₂S (inferred from structural components)
-
Molecular Weight : ~465 g/mol (calculated)
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Key Functional Groups : Sulfonamide (-NSO₂-), triazolopyridazine ring, pyridine ring, naphthalene
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₁₉N₆O₂S |
| Molecular Weight | ~465 g/mol |
| Solubility | Moderate in DMF/DMSO |
| Stability | Stable under physiological pH |
Research and Development Trends
Recent studies focus on optimizing synthesis conditions and exploring the compound’s therapeutic potential:
-
Microwave-Assisted Methods : Reduced reaction times and improved yields compared to conventional heating.
-
Sulfonamide Derivatives : Variants with modified substituents show enhanced activity in antimicrobial and anti-inflammatory assays .
-
Enzyme Inhibition : Structural modifications (e.g., substituents on the pyridine ring) are being explored to improve selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The triazolopyridazine core is shared across multiple compounds, but substituents critically influence pharmacological profiles:
Pharmacological and Physicochemical Properties
- Lin28-1632 : Demonstrated efficacy in rescuing let-7 miRNA function and reducing cancer stem cell viability at 80 µM concentrations in vitro . Its acetamide group may enhance solubility compared to bulkier sulfonamides.
- Antimicrobial Derivatives : Exhibited MIC values ranging from 12.5–50 µg/mL against E. coli and C. albicans, with sulfonamide derivatives showing slightly higher potency than carboxamides .
- Fluorinated Analogs : Fluorine atoms improve lipophilicity and membrane permeability, as seen in related triazolopyridazine derivatives .
Research Findings and Limitations
- Lin28-1632 : Validated in in vitro cancer models but lacks in vivo data .
- Target Compound: No direct biological data exists in the provided evidence; inferences rely on structural parallels.
Data Table: Comparative Analysis
| Parameter | Target Compound | Lin28-1632 | Antimicrobial Derivatives | Fluorinated Analogs |
|---|---|---|---|---|
| Core Structure | [1,2,4]Triazolo[4,3-b]pyridazine | [1,2,4]Triazolo[4,3-b]pyridazine | [1,2,4]Triazolo[4,3-b]pyridazine | [1,2,4]Triazolo[4,3-b]pyridazine |
| Key Substituents | Pyridin-3-yl, naphthalene sulfonamide | Methyl, acetamide | Methyl, benzamide/sulfonamide | 3-Fluorophenyl, trifluoromethylphenyl |
| Bioactivity | Inferred protein binding | Lin28 inhibition | Antimicrobial | Inferred enhanced stability |
| Synthetic Complexity | High (naphthalene sulfonylation) | Moderate | Low to moderate | High (fluorination steps) |
Notes and Limitations
Evidence Gaps : The target compound’s specific biological targets and efficacy data are absent in the provided evidence; comparisons rely on structural analogs .
Conflicting Data : Some triazolopyridazine derivatives target Lin28 (anticancer), while others show antimicrobial activity, indicating scaffold versatility but complicating direct comparisons .
Synthetic Challenges : Naphthalene sulfonamide incorporation may reduce solubility, necessitating formulation optimization .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for preparing [1,2,4]triazolo[4,3-b]pyridazine derivatives, and how can they be adapted to synthesize the target compound?
- Methodological Answer : The synthesis typically involves multi-step transformations starting from pyridazine or pyrazole precursors. For example, triazolo-pyridazine cores are often constructed via cyclization reactions using hydrazine derivatives or via metal-catalyzed coupling. A stepwise approach, as described in the synthesis of structurally analogous triazolothiadiazoles, involves condensation of intermediates (e.g., pyrazole-carboxylic acids) with thiosemicarbazides under reflux conditions . Adaptations for the target compound would require substituting phenyl and naphthalene sulfonamide groups at specific positions, guided by regioselective functionalization.
Q. Which analytical techniques are critical for characterizing the purity and structure of this sulfonamide-containing triazolopyridazine compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : , , and heteronuclear 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry and substituent positions.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) and detect byproducts.
- Mass Spectrometry (HRMS) : For exact mass confirmation of the molecular ion.
- X-ray Crystallography : If single crystals are obtainable, to resolve ambiguities in stereoelectronic effects, as seen in structurally related triazolopyridazine derivatives .
Q. What safety protocols are recommended for handling sulfonamide-triazolopyridazine compounds during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards (e.g., volatile solvents or sulfonyl chloride intermediates) .
- Emergency Measures : Immediate decontamination with water for skin/eye contact and consultation with a poison control center, as advised in safety data sheets for analogous compounds .
Advanced Research Questions
Q. How can researchers address low yields in the sulfonamide coupling step during synthesis?
- Methodological Answer :
- Base Optimization : Replace traditional pyridine bases with 3-picoline or 3,5-lutidine , which enhance reactivity of aromatic sulfonyl chlorides and reduce side reactions. For example, using 3,5-lutidine (7.2 eq.) improved yields of triazolopyrimidine sulfonamides from <50% to >80% in analogous reactions .
- Catalyst Design : Incorporate sulfilimine catalysts (e.g., S,S-dimethylsulfilimine hydrochloride) to accelerate coupling kinetics. A 10% molar catalyst load is typically effective .
Q. What strategies can resolve discrepancies in biological activity data for structurally similar triazolopyridazine derivatives?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify trace impurities (e.g., unreacted sulfonyl chlorides or hydrolyzed intermediates) that may skew bioassay results.
- Computational Modeling : Perform docking studies to correlate substituent electronic effects (e.g., electron-withdrawing groups on the pyridinyl ring) with target binding affinity. For instance, trifluoromethyl groups may enhance hydrophobic interactions, as observed in related pyridine-sulfonamide systems .
Q. How can computational methods guide the optimization of reaction conditions for large-scale synthesis?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to identify transition states and rate-limiting steps. The ICReDD framework combines computational and experimental data to predict optimal solvents, temperatures, and catalysts .
- Machine Learning : Train models on historical reaction data (e.g., yields, solvent polarity) to recommend conditions for new derivatives.
Tables for Key Data
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
